Trimidox (hydrochloride) Trimidox (hydrochloride) Ribonucleotide reductase, the rate-limiting enzyme for de novo DNA synthesis, is a common target for chemotherapy. Its increased activity in cancer cells is associated with malignant transformation and proliferation. Trimidox is a specific ribonucleotide reductase inhibitor that reduces levels of dGTP and dCTP in HL-60 cells, inducing apoptosis via activation of caspases without altering the cell cycle distribution. Trimidox inhibits growth of human promyelocytic leukemia HL-60 cells with an IC50 value of 35 µM.

Brand Name: Vulcanchem
CAS No.: 95933-75-8
VCID: VC0005527
InChI: InChI=1S/C7H8N2O4.ClH/c8-7(9-13)3-1-4(10)6(12)5(11)2-3;/h1-2,10-13H,(H2,8,9);1H
SMILES: C1=C(C=C(C(=C1O)O)O)C(=NO)N.Cl
Molecular Formula: C7H9ClN2O4
Molecular Weight: 220.61 g/mol

Trimidox (hydrochloride)

CAS No.: 95933-75-8

Cat. No.: VC0005527

Molecular Formula: C7H9ClN2O4

Molecular Weight: 220.61 g/mol

* For research use only. Not for human or veterinary use.

Trimidox (hydrochloride) - 95933-75-8

CAS No. 95933-75-8
Molecular Formula C7H9ClN2O4
Molecular Weight 220.61 g/mol
IUPAC Name N',3,4,5-tetrahydroxybenzenecarboximidamide;hydrochloride
Standard InChI InChI=1S/C7H8N2O4.ClH/c8-7(9-13)3-1-4(10)6(12)5(11)2-3;/h1-2,10-13H,(H2,8,9);1H
Standard InChI Key KBKNXSNOQYLIRI-UHFFFAOYSA-N
Isomeric SMILES C1=C(C(=O)C(=CC1=C(N)NO)O)O.Cl
SMILES C1=C(C=C(C(=C1O)O)O)C(=NO)N.Cl
Canonical SMILES C1=C(C=C(C(=C1O)O)O)C(=NO)N.Cl
Appearance Assay:>98%A crystalline solid

Chemical and Structural Characteristics of Trimidox Hydrochloride

Trimidox hydrochloride, chemically designated as N,3,4,5-tetrahydroxy-benzenecarboximidamide monohydrochloride, belongs to the class of polyhydroxylated benzoic acid derivatives. Its hydrochloride salt enhances aqueous solubility and stability, making it suitable for experimental applications .

Molecular Properties

The compound’s molecular formula is C₇H₉ClN₂O₄, with a molecular weight of 220.6 g/mol. Key structural features include a hydroxyamino group and multiple hydroxyl substitutions on the benzene ring, which facilitate chelation of metal ions like iron—a property critical for its RR inhibitory activity .

Table 1: Physicochemical Properties of Trimidox Hydrochloride

PropertyValue
CAS Number95933-75-8
IUPAC Name4-[amino(hydroxyamino)methylidene]-2,6-dihydroxycyclohexa-2,5-dien-1-one hydrochloride
SolubilitySoluble in DMSO
Purity≥95%
Storage Conditions-20°C, anhydrous
SMILESC1=C(C(=O)C(=CC1=C(N)NO)O)O.Cl

The InChIKey (VUTDNJSNSPWLQL-UHFFFAOYSA-N) and SMILES strings provide precise identifiers for computational modeling and database searches .

Mechanism of Action: Ribonucleotide Reductase Inhibition

Ribonucleotide reductase catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. Trimidox hydrochloride binds to the enzyme’s R2 subunit, disrupting its interaction with iron—a cofactor essential for catalytic activity .

Enzymatic Inhibition and Cytotoxicity

In L1210 murine leukemia cells, trimidox inhibits RR with an IC₅₀ of 5 μM and exhibits cytotoxicity at IC₅₀ = 7.5 μM . This specificity arises from its ability to form a stable complex with the enzyme’s iron center, thereby blocking electron transfer necessary for substrate reduction .

Synergistic Effects with Chemotherapeutic Agents

Combination studies reveal that trimidox enhances the efficacy of tiazofurin, an inosine monophosphate dehydrogenase inhibitor. In HL-60 promyelocytic leukemia cells, cotreatment reduces deoxyguanosine triphosphate (dGTP) and deoxycytidine triphosphate (dCTP) pools to 24% and 39% of control levels, respectively, exacerbating nucleotide depletion .

Antioxidant Activity and Oxidative Stress Modulation

Beyond RR inhibition, trimidox hydrochloride demonstrates robust radical scavenging capabilities. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, it exhibits a 50% inhibition concentration (IC₅₀) of 8.8 μM, outperforming analogs like didox (IC₅₀ = 117.5 μM) and gallic acid (IC₅₀ = 41.8 μM) .

Protection Against Exogenous Oxidants

In U937 lymphoma cells, pretreatment with trimidox (10–150 μM) attenuates cytotoxicity induced by hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (tBuOOH) by 40–60% . This cytoprotective effect correlates with reduced reactive oxygen species (ROS) production and prevention of DNA fragmentation.

Upregulation of Antioxidant Enzymes

Induction of Apoptosis in Malignant Cells

Trimidox triggers apoptosis across multiple leukemia cell lines, including NALM-6 (B-cell leukemia), HL-60, and Jurkat (T-cell leukemia), with the highest sensitivity observed in NALM-6 cells .

Mitochondrial Pathway Activation

Treatment with 250 μM trimidox induces cytochrome c release from mitochondria within 4 hours, followed by caspase-9 and caspase-3 activation . Notably, caspase-8 remains unaffected, indicating a mitochondrial-dependent pathway .

Table 2: Apoptotic Effects of Trimidox in Leukemia Cell Lines

Cell LineApoptosis Induction (Concentration)Key Observations
NALM-6250 μMCytochrome c release; caspase-3/9 activation
HL-60300 μMDNA fragmentation; growth arrest
Jurkat300 μMMitochondrial membrane depolarization

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